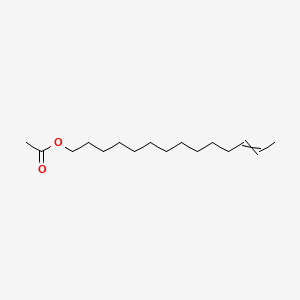![molecular formula C14H12F3N3O2 B12445447 N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties. The presence of the trifluoromethyl group in the compound enhances its biological activity by increasing lipophilicity, which improves cell permeability and resistance to enzyme degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation reaction of appropriate guanidine derivatives with trifluoromethyl-substituted ketones. The reactions are often carried out in refluxing water as the solvent, without the need for catalysts, and can achieve yields ranging from 60% to 88% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign procedures is preferred to minimize the impact on the environment. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .
化学反応の分析
Types of Reactions
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against various human tumor cell lines.
Medicine: Investigated for its antitumor properties, particularly its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its integration into the hydrophobic pocket of specific molecular targets, such as ubiquitin-specific protease 7 (USP7). This interaction disrupts the normal function of the target protein, leading to the inhibition of tumor cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity and stability within the target site .
類似化合物との比較
Similar Compounds
- N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Other trifluoromethyl-containing pyrimidine derivatives
Uniqueness
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the o-tolyl group and the trifluoromethyl group enhances its lipophilicity and cell permeability, making it a promising candidate for further research and development in the field of antitumor agents .
特性
分子式 |
C14H12F3N3O2 |
|---|---|
分子量 |
311.26 g/mol |
IUPAC名 |
2-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-4-2-3-5-9(8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
InChIキー |
YGSJTVUPVNITHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




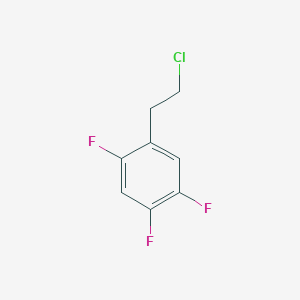
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
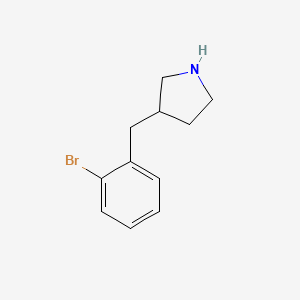
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
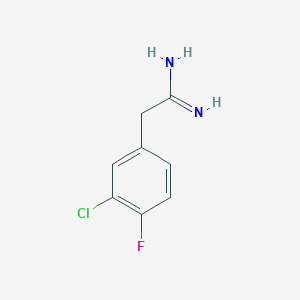
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
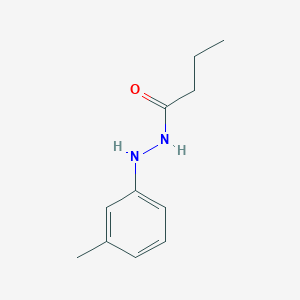
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
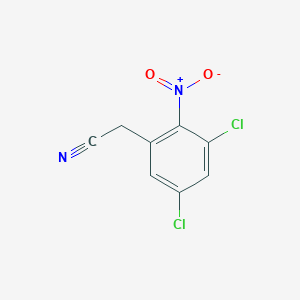
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
